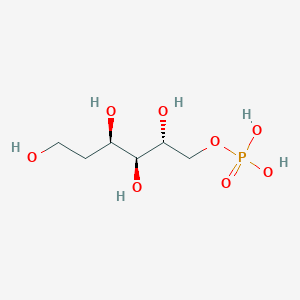![molecular formula C21H16FeN2O4 B10776576 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron is a coordination compound that belongs to the class of Schiff base metal complexes. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group (C=N). These compounds are known for their ability to stabilize metal ions in various oxidation states, making them valuable in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid typically involves the condensation of 3,4-diaminobenzoic acid with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the resulting Schiff base is then complexed with iron salts to form the desired coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to isolate the final product. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation-reduction reactions, which are essential for its catalytic activity.
Substitution: The imine group (C=N) can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild conditions to preserve the integrity of the Schiff base and the iron complex .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) complexes, while substitution reactions can produce various Schiff base derivatives with modified functional groups .
Scientific Research Applications
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron involves its ability to coordinate with metal ions and participate in redox reactions. The iron center can undergo oxidation-reduction cycles, facilitating electron transfer processes essential for catalytic activity. The Schiff base ligand stabilizes the metal ion and modulates its reactivity, allowing for selective and efficient catalysis .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: This compound also forms stable metal complexes and exhibits similar coordination chemistry properties.
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid: Known for its iron-chelating properties and use in treating iron overload disorders.
Uniqueness
3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron is unique due to its specific Schiff base structure, which provides a distinct coordination environment for the iron center. This unique structure enhances its stability and reactivity, making it a valuable compound for various applications in catalysis, medicine, and materials science .
Properties
Molecular Formula |
C21H16FeN2O4 |
|---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
3,4-bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron |
InChI |
InChI=1S/C21H16N2O4.Fe/c24-19-7-3-1-5-15(19)12-22-17-10-9-14(21(26)27)11-18(17)23-13-16-6-2-4-8-20(16)25;/h1-13,24-25H,(H,26,27); |
InChI Key |
ZFRATBVILJYABN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)C(=O)O)N=CC3=CC=CC=C3O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)
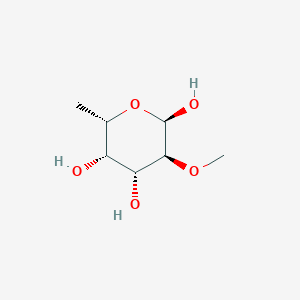
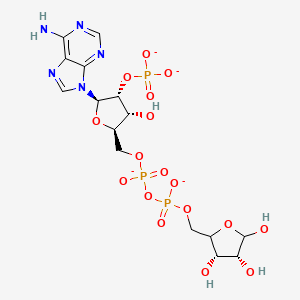


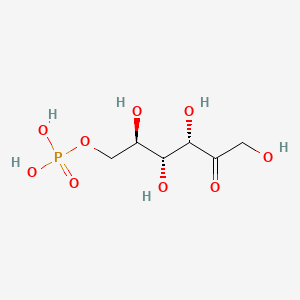
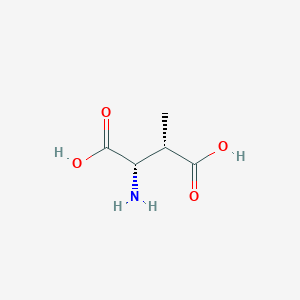
![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)

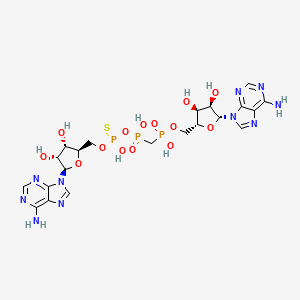
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)
